(E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a furan ring, a naphthalene ring, and a thiazole ring, which are connected through an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Naphthalene: The synthesized thiazole ring is then coupled with a naphthalene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the coupled product with furan-2-carbaldehyde in the presence of a base, such as piperidine, to form the acrylonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylonitrile moiety can be reduced to form amines or other reduced derivatives.
Substitution: The thiazole and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Amines, reduced acrylonitrile derivatives.
Substitution: Halogenated or aminated thiazole/naphthalene derivatives.
Scientific Research Applications
(E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The furan, thiazole, and naphthalene rings can engage in π-π interactions or hydrogen bonding with biological targets.
Material Science: In organic semiconductors, the compound’s conjugated system facilitates electron transport, enhancing the material’s electrical properties.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but with a phenyl group instead of a naphthalene ring.
(E)-3-(furan-2-yl)-2-(4-(pyridin-2-yl)thiazol-2-yl)acrylonitrile: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
(E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is unique due to the combination of its furan, thiazole, and naphthalene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions or electronic characteristics.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2OS/c21-12-17(11-18-6-3-9-23-18)20-22-19(13-24-20)16-8-7-14-4-1-2-5-15(14)10-16/h1-11,13H/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPHKLHQUFZZKO-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CC4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C/C4=CC=CO4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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